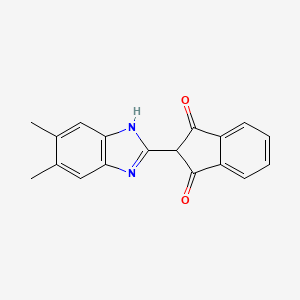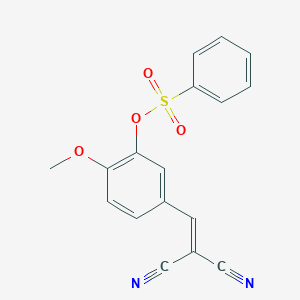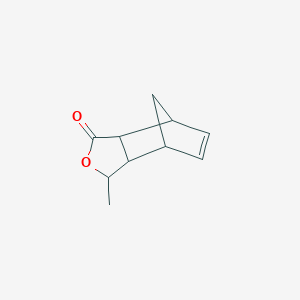![molecular formula C14H16O8 B14194490 2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid CAS No. 834861-05-1](/img/structure/B14194490.png)
2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes benzoyloxy groups and diacetic acid moieties connected through a propane-1,2-diyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid typically involves the esterification of benzoyl chloride with propane-1,2-diol, followed by the reaction with diacetic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy groups to benzyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, benzyl alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the diacetic acid moieties can chelate metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-{[2-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid
- 3,3’-{[2-(Benzoyloxy)ethane-1,2-diyl]bis(oxy)}diacetic acid
- 3,3’-{[2-(Benzoyloxy)butane-1,2-diyl]bis(oxy)}diacetic acid
Uniqueness
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
834861-05-1 |
|---|---|
Fórmula molecular |
C14H16O8 |
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
2-[3-benzoyloxy-2-(carboxymethoxy)propoxy]acetic acid |
InChI |
InChI=1S/C14H16O8/c15-12(16)8-20-6-11(21-9-13(17)18)7-22-14(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)(H,17,18) |
Clave InChI |
UGQYBDAZBFZOSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(COCC(=O)O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)



![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)

![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)

